Methods and Technical Details
The synthesis of OPB-51602 involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes are proprietary, it generally entails the use of organic synthesis techniques to construct the core molecular framework that interacts with the STAT3 protein.
The compound is synthesized to ensure high purity and bioavailability, which are critical for its efficacy as an oral medication. The synthesis process typically includes:
The final product must be characterized using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity before clinical testing .
Reactions and Technical Details
OPB-51602 primarily functions through competitive inhibition of STAT3 phosphorylation. The key reactions involve:
These reactions signify OPB-51602's role in modulating cellular signaling pathways critical for cancer progression .
Process and Data
The mechanism of action for OPB-51602 involves several steps:
Clinical studies have demonstrated that treatment with OPB-51602 leads to significant antitumor activity in specific cancer types, notably non-small cell lung cancer .
Physical Properties
While specific physical properties such as melting point or solubility are not extensively documented in available literature, OPB-51602 is designed for oral bioavailability, indicating favorable absorption characteristics.
Chemical Properties
Chemical stability is crucial for therapeutic efficacy; thus, OPB-51602 has been formulated to resist degradation under physiological conditions while maintaining activity against its target .
Relevant data regarding its pharmacokinetics show a mean elimination half-life ranging from 44 to 61 hours, indicating prolonged action which supports less frequent dosing schedules .
Scientific Uses
OPB-51602 holds promise primarily in oncology as a targeted therapy for cancers characterized by aberrant STAT3 signaling. Its applications extend beyond non-small cell lung cancer to other malignancies where STAT3 plays a pivotal role in tumorigenesis.
Research continues into combining OPB-51602 with other therapeutic agents to enhance efficacy through synergistic effects against resistant tumor types . Additionally, ongoing studies aim to explore its potential in treating hematological malignancies and other solid tumors where traditional therapies have failed .
OPB-51602 is a small-molecule inhibitor that directly targets the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine (pTyr705) recognition and activation. The SH2 domain facilitates STAT3 dimerization upon phosphorylation, enabling nuclear translocation and DNA binding. OPB-51602 binds with high affinity (Kd = 10 nM) to the SH2 domain, competitively blocking pTyr705 interactions [4] [8]. This prevents phosphorylation by upstream kinases (e.g., JAKs, Src), as confirmed by:
Table 1: Key Structural Features of OPB-51602-STdAT3 Binding
Parameter | Value | Experimental Method |
---|---|---|
Binding affinity (Kd) | 10 nM | Surface plasmon resonance (SPR) |
Target site | SH2 domain | Molecular docking simulations |
Phosphorylation inhibition | >80% at 100 nM | Cell-based ELISA |
By occupying the SH2 domain, OPB-51602 abrogates STAT3 homodimerization, a prerequisite for nuclear translocation. Studies in NSCLC (A549) and TNBC (MDA-MB-231) cells demonstrate:
OPB-51602 inhibits canonical STAT3 transcriptional activity, downregulating oncogenes:
OPB-51602 uniquely disrupts non-canonical STAT3 functions in mitochondria (mtSTAT3):
Table 2: Metabolic Consequences of mtSTAT3 Inhibition by OPB-51602
Metabolic Parameter | Change | Cell Line |
---|---|---|
Complex I activity | ↓ 80% | H522 NSCLC |
ATP production | ↓ 75% | MDA-MB-231 TNBC |
ROS accumulation | ↑ 250% | A549 NSCLC |
Mitophagy activation | 3-fold increase | H2228 NSCLC |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4